1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)10-9-13-5-7-15(19)8-6-13/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQLYMTWNZRRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole
- React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole with sodium hydride in DMF at 0°C.
- Add (2-(chloromethoxy)ethyl)trimethylsilane or similar alkyl halides to introduce the ethyl linker with fluorophenyl substitution via nucleophilic substitution or cross-coupling.
Step 2: Coupling with 4-fluorophenyl derivatives
- Use Suzuki-Miyaura coupling with 4-fluorophenylboronic acid or ester to attach the fluorophenyl group at the desired position.
Step 3: Final purification
- Purify via column chromatography, typically using hexane/ethyl acetate mixtures, to isolate the target compound.
Data Tables Summarizing Conditions and Yields
Research Findings and Notes
- Reaction Conditions: Mild conditions such as room temperature to 110°C under microwave irradiation have been successfully employed, minimizing degradation and maximizing yields.
- Functional Group Compatibility: The methods tolerate various substituents on the pyrazole ring and fluorophenyl group, allowing for diverse derivatives.
- Yield Optimization: Using microwave-assisted Suzuki coupling significantly improves yields and reduces reaction times.
- Handling and Purification: The boronate esters are sensitive to hydrolysis; thus, anhydrous conditions and careful purification are recommended.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The fluorophenyl group can undergo reduction reactions to form the corresponding phenyl group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic acids.
Reduction: Phenyl-substituted pyrazoles.
Substitution: Various biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. The presence of the fluorophenyl group may enhance biological activity through increased lipophilicity and binding affinity to biological targets.
Case Study : Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. The incorporation of the dioxaborolane moiety may further enhance these effects by facilitating targeted delivery or improving solubility in biological systems.
Synthetic Chemistry
The dioxaborolane group is known for its role in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This makes the compound valuable as an intermediate in organic synthesis.
Case Study : In a study involving Suzuki-Miyaura cross-coupling reactions, compounds containing boron functionalities have been shown to significantly improve yields and reaction rates. The incorporation of this compound as a boron source can lead to more efficient synthetic pathways for complex organic molecules.
Material Science
The unique properties of the compound allow for its use in the development of advanced materials. Its ability to form stable complexes with various substrates can be exploited in polymer chemistry and nanotechnology.
Case Study : Research into boron-containing polymers has revealed their potential for use in electronic devices due to their unique electronic properties. The incorporation of 1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may enhance the conductivity and stability of these materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorophenyl group enhances the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Aromatic Ring
- 1-(4-Fluorophenyl)-4-(pinacol boronate)-1H-pyrazole (CAS 1373918-57-0): Differs by lacking the ethyl linker, directly attaching the 4-fluorophenyl group to the pyrazole. This reduces molecular weight (288.13 g/mol vs. ~316 g/mol for the target compound) and may decrease lipophilicity .
- 1-(2-Fluorophenylmethyl)-4-(pinacol boronate)-1H-pyrazole (CAS 1415825-05-6): Substitutes the ethyl linker with a methyl group and places fluorine at the phenyl ortho position. The ortho-substituent introduces steric effects that could hinder coupling reactivity .
Trifluoromethyl Derivatives
- QD-4202 (CAS 1604036-77-2): Features a 2-(trifluoromethyl)phenethyl group. The electron-withdrawing CF3 group enhances metabolic stability and may alter electronic properties of the boronate ester, affecting cross-coupling efficiency .
Heterocyclic Modifications
- 1-[[2-Fluoro-4-(pinacol boronate)phenyl]methyl]-1H-pyrazole (CID 133613568): Replaces the ethyl linker with a benzyl group bearing a fluorine and boronate. The extended aromatic system could influence π-π stacking in crystal packing or receptor binding .
Comparison :
- 1-(4-Fluorophenyl) Analogue : Synthesized via direct coupling of 4-boronate pyrazole with 4-fluorophenyl halides, avoiding alkylation steps .
- Trifluoromethyl Derivatives : Require specialized reagents like 2-(trifluoromethyl)phenethyl bromide, increasing synthetic complexity and cost .
Physicochemical and Reactivity Properties
Biological Activity
1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 325.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological systems. Key areas of focus include:
- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The presence of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit arginase, which plays a role in various pathophysiological conditions such as cancer and cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Study Example
A notable study investigated the anticancer properties of pyrazole derivatives similar to the compound . The results demonstrated a significant reduction in tumor size in xenograft models treated with the compound compared to controls. This suggests its potential as a therapeutic agent in oncology .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Inhibition of Arginase : By inhibiting arginase activity, the compound may alter the levels of key metabolites involved in tumor growth and immune response .
- Impact on Nitric Oxide Pathways : The modulation of nitric oxide levels through arginase inhibition could lead to enhanced anti-tumor immunity and reduced angiogenesis .
Q & A
Basic: What are optimal conditions for Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Methodological Answer:
Optimize the reaction using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a 1:1 mixture of THF and aqueous Na₂CO₃ (2M) at 80–90°C. Ensure a 1.2:1 molar ratio of aryl halide to boronate ester. Monitor completion via TLC (ethyl acetate/hexane, 1:3). Purify using silica gel chromatography with gradient elution (hexane to ethyl acetate). The pinacol boronate group enhances stability and reactivity under these conditions .
Advanced: How does the electron-withdrawing 4-fluorophenyl substituent influence electronic properties and reactivity?
Methodological Answer:
The 4-fluorophenyl group reduces electron density at the pyrazole ring, enhancing electrophilicity of the boronate ester. Characterize via Hammett σₚ constants (σₚ ≈ +0.06 for para-F) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). Compare reaction rates with non-fluorinated analogs to quantify electronic effects. X-ray crystallography (e.g., C–F bond polarization analysis) can validate computational models .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify pyrazole protons (δ 6.5–7.5 ppm) and fluorophenyl signals (δ 7.0–7.4 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate integrity.
- HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺).
- X-ray diffraction : Resolve stereochemistry and crystal packing (e.g., C–F⋯π interactions) .
Advanced: How to resolve contradictions in catalytic activity data across studies?
Methodological Answer:
- Control experiments : Test for trace metal impurities (e.g., ICP-MS) or moisture sensitivity.
- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions.
- Byproduct analysis : Use GC-MS to identify undesired side products (e.g., protodeboronation).
- Computational modeling : Assess transition states for competing pathways (e.g., oxidative addition vs. transmetalation barriers) .
Basic: What are the stability profiles under different storage conditions?
Methodological Answer:
Store at 2–8°C under argon in amber glass vials. Decomposition occurs >40°C (TGA/DSC data) or in protic solvents (e.g., MeOH). Monitor via periodic ¹H NMR for boronate hydrolysis (disappearance of δ 30 ppm in ¹¹B NMR). For long-term stability, lyophilize and store as a solid under inert gas .
Advanced: How do solvent polarity and coordination ability affect catalytic efficiency?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, dioxane) stabilize Pd intermediates, while ethereal solvents (THF) enhance boronate solubility. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rate. Conduct kinetic studies in varying solvent mixtures (e.g., THF/H₂O vs. DME/H₂O) to optimize dielectric constant and coordination strength .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization : Use ethyl acetate/hexane (1:5) at −20°C.
- Column chromatography : Employ silica gel (230–400 mesh) with hexane/ethyl acetate (4:1 to 1:1).
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) for high-purity isolation (>99%) .
Advanced: What mechanistic pathways dominate in Pd-catalyzed cross-couplings?
Methodological Answer:
- Oxidative addition : Rate-determining step for electron-deficient aryl halides (e.g., Ar–Cl).
- Transmetalation : Boronate transfer to Pd is accelerated by K₃PO₄ (base) in THF.
- DFT studies : Calculate activation energies for intermediates (e.g., Pd⁰ vs. Pd²⁺ states). Validate with kinetic isotope effects (KIEs) using deuterated substrates .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of boronate dust.
- Spill management : Neutralize with damp sand; avoid water to prevent exothermic hydrolysis.
- Waste disposal : Collect in sealed containers for incineration .
Advanced: How to design structure-activity relationship (SAR) studies for biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases).
- Fluorine scan : Synthesize analogs with F at ortho/meta positions; compare IC₅₀ values.
- Pharmacophore mapping : Identify critical H-bond acceptors (boronate oxygen) and hydrophobic regions (fluorophenyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
